molecular formula C9H8ClN B2967498 2-[4-(Chloromethyl)phenyl]acetonitrile CAS No. 66736-53-6

2-[4-(Chloromethyl)phenyl]acetonitrile

Cat. No.: B2967498
CAS No.: 66736-53-6
M. Wt: 165.62
InChI Key: DKPMIKUVUZZAIL-UHFFFAOYSA-N
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Description

Significance as a Versatile Chemical Intermediate

The primary importance of 2-[4-(Chloromethyl)phenyl]acetonitrile lies in its role as a versatile chemical intermediate. The presence of two functional groups, which can be manipulated independently under different reaction conditions, makes it a highly valuable substrate for synthetic chemists. Phenylacetonitriles are recognized as useful intermediates in the creation of complex organic compounds, including dyes and pharmaceuticals. google.com

The versatility of this compound stems from:

The Chloromethyl Group (-CH2Cl): This benzylic halide is a reactive electrophilic site, susceptible to nucleophilic substitution reactions. This allows for the facile introduction of the 4-(cyanomethyl)benzyl group into a variety of other molecules. For instance, it can react with amines, alcohols, thiols, and carbanions to form new carbon-nitrogen, carbon-oxygen, carbon-sulfur, and carbon-carbon bonds, respectively. ncert.nic.in

The Acetonitrile (B52724) Group (-CH2CN): This portion of the molecule offers several avenues for transformation. The nitrile functional group (C≡N) can be hydrolyzed to a carboxylic acid (phenylacetic acid derivative) or reduced to a primary amine. Furthermore, the methylene (B1212753) bridge (-CH2-) adjacent to the nitrile group possesses acidic protons. These protons can be removed by a strong base to generate a resonance-stabilized carbanion, which can then act as a nucleophile in reactions with various electrophiles, enabling elongation of the carbon skeleton.

This dual reactivity allows for sequential, multi-step syntheses where one part of the molecule is modified while the other is reserved for a later transformation, providing a strategic advantage in the construction of complex target molecules.

Context in Aromatic Nitrile and Benzylic Halide Chemistry

To fully appreciate the utility of this compound, it is essential to understand its chemical behavior within the contexts of aromatic nitriles and benzylic halides.

Benzylic Halide Reactivity: The chloromethyl group attached to the benzene (B151609) ring places this compound in the category of benzylic halides. ncert.nic.in The carbon-chlorine bond in this position is significantly more reactive towards nucleophilic substitution than in a typical alkyl halide. This enhanced reactivity is attributed to the ability of the adjacent benzene ring to stabilize the transition state of the reaction.

In SN2 reactions , the approach of the nucleophile is sterically accessible, and the transition state is stabilized by the π-system of the aromatic ring. ncert.nic.in

In SN1 reactions , the departure of the chloride ion generates a primary benzylic carbocation. This carbocation is highly stabilized by resonance, as the positive charge can be delocalized over the aromatic ring. libretexts.orgstackexchange.comyoutube.com This stabilization lowers the activation energy for carbocation formation, making the SN1 pathway viable even for a primary halide. libretexts.orgyoutube.com

A classic example of this reactivity is the synthesis of phenylacetonitriles from benzyl (B1604629) halides and an alkali metal cyanide, a fundamental transformation in organic synthesis. google.comnih.gov

Aromatic Nitrile Reactivity: The acetonitrile portion of the molecule exhibits the characteristic reactions of nitriles and compounds with active methylene groups.

Nitrile Group Transformations: The cyano group is a versatile functional group. It can undergo complete hydrolysis under acidic or basic conditions to yield a carboxylic acid derivative, or partial hydrolysis to form an amide. byjus.com It can also be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. ncert.nic.in This conversion is particularly useful as it introduces a basic nitrogen atom into the molecular framework.

α-Carbon Acidity: The methylene protons located between the phenyl ring and the cyano group are acidic due to the electron-withdrawing nature of both the nitrile and the aromatic ring. Deprotonation with a strong base generates a nucleophilic carbanion that can participate in various carbon-carbon bond-forming reactions, such as alkylation.

The combination of a highly reactive benzylic halide site for nucleophilic attack and a versatile acetonitrile tail for further functionalization or chain extension solidifies the status of this compound as a valuable and multifaceted intermediate in organic synthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-(chloromethyl)phenyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN/c10-7-9-3-1-8(2-4-9)5-6-11/h1-4H,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKPMIKUVUZZAIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC#N)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66736-53-6
Record name 2-[4-(chloromethyl)phenyl]acetonitrile
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Synthetic Methodologies for 2 4 Chloromethyl Phenyl Acetonitrile

Direct Synthesis Approaches

Direct synthetic methods aim to introduce the chloromethyl and cyanomethyl groups onto the benzene (B151609) ring in a minimal number of steps. These approaches are often favored for their atom economy and potentially streamlined processes.

Chloromethylation of Phenylacetonitrile (B145931) Derivatives

One of the most direct conceptual routes to 2-[4-(chloromethyl)phenyl]acetonitrile is the chloromethylation of phenylacetonitrile. This reaction, a type of electrophilic aromatic substitution, introduces a chloromethyl group onto the aromatic ring. The classical Blanc-Quelet reaction conditions, which typically involve formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst, are often employed for chloromethylation. google.com

The reaction proceeds via the in situ formation of a highly electrophilic chloromethyl cation or a related species, which then attacks the electron-rich phenyl ring of phenylacetonitrile. The directing effects of the cyanomethyl group on the phenyl ring will influence the regioselectivity of the substitution.

Parameter Condition Effect on Yield and Selectivity
Chloromethylating Agent Paraformaldehyde/HCl, Chloromethyl methyl etherParaformaldehyde and HCl are common and cost-effective reagents. dur.ac.uk
Catalyst ZnCl₂, AlCl₃, SnCl₄The choice of Lewis acid can significantly impact reaction rate and selectivity.
Solvent Dichloromethane, Chloroform, Carbon tetrachlorideAn inert solvent is typically used to facilitate the reaction.
Temperature 0 °C to room temperatureLower temperatures can help to control side reactions and improve selectivity.

Challenges in this approach include the potential for the formation of diarylmethane byproducts, where the initially formed chloromethylated product reacts with another molecule of phenylacetonitrile. dur.ac.uk Careful control of reaction conditions is crucial to maximize the yield of the desired monosubstituted product.

Cyanation Reactions from Benzylic Halides or Analogues

An alternative direct approach involves the cyanation of a suitable benzylic halide precursor, such as 1-chloro-4-(chloromethyl)benzene. This method relies on a nucleophilic substitution reaction where a cyanide source displaces a halide on the benzylic carbon.

Commonly used cyanide reagents include alkali metal cyanides like sodium cyanide or potassium cyanide. youtube.com The choice of solvent is critical for the success of this reaction, with polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) being effective in dissolving the cyanide salt and promoting the SN2 reaction. Phase-transfer catalysts can also be employed to facilitate the reaction in a two-phase system. google.com

Cyanide Source Solvent Catalyst Temperature Typical Yield
Sodium Cyanide (NaCN)DMSO, DMF, Acetonitrile (B52724)NoneRoom temperature to 80 °CGood to Excellent
Potassium Cyanide (KCN)Ethanol (B145695)/WaterPhase-transfer catalyst (e.g., TBAB)RefluxGood
Trimethylsilyl Cyanide (TMSCN)DichloromethaneLewis Acid (e.g., SnCl₄)0 °C to room temperatureModerate to Good

A key consideration in this synthetic route is the chemoselectivity of the cyanation reaction. Since the starting material, 1-chloro-4-(chloromethyl)benzene, possesses two chloromethyl groups, the reaction conditions must be carefully controlled to favor the monosubstitution product.

Indirect Synthetic Routes

Indirect synthetic routes to this compound involve multiple steps and may be employed when direct methods are inefficient or lead to difficult-to-separate mixtures.

Multi-step Convergent Syntheses

A multi-step convergent synthesis can provide greater control over the introduction of the functional groups. One plausible sequence begins with the chloromethylation of a protected toluene (B28343) derivative. For instance, 4-methylbenzyl alcohol can be chloromethylated, followed by conversion of the hydroxymethyl group to a nitrile.

Another strategy could involve the functionalization of 4-formylphenylacetonitrile. The aldehyde group can be reduced to the corresponding alcohol, which is then converted to the chloromethyl group using a chlorinating agent like thionyl chloride or phosphorus trichloride.

These multi-step approaches, while longer, can offer advantages in terms of purity and yield of the final product by avoiding the formation of isomeric byproducts.

One-Pot Methodologies for Analogous Acetonitriles

While specific one-pot syntheses for this compound are not extensively reported, methodologies for analogous acetonitriles can be adapted. nih.govamanote.com For example, a one-pot process could be envisioned starting from 4-chlorotoluene. This could involve an initial radical bromination to form 1-bromo-4-(chloromethyl)benzene, followed by in-situ cyanation.

The development of such one-pot procedures is an active area of research, aiming to reduce reaction time, cost, and waste generation associated with multi-step syntheses.

Optimization of Reaction Conditions for this compound Synthesis

The optimization of reaction conditions is paramount to achieving high yields and purity of this compound. Key parameters that are typically investigated include:

Stoichiometry of Reagents: The molar ratio of the reactants, particularly the chloromethylating or cyanating agent, can significantly influence the product distribution.

Catalyst Loading: In catalyzed reactions, the amount of catalyst can affect the reaction rate and the formation of byproducts.

Reaction Temperature and Time: These parameters are often interdependent and need to be carefully controlled to ensure complete conversion of the starting material while minimizing degradation or side reactions.

Solvent Effects: The polarity and solvating power of the solvent can have a profound impact on the reaction pathway and outcome.

Design of Experiment (DoE) methodologies can be employed to systematically study the effects of these variables and identify the optimal reaction conditions for the synthesis of this compound.

Solvent Effects on Reaction Efficiency and Product Purity

The selection of a solvent system is a critical factor that directly impacts the reaction rate, yield, and the impurity profile of this compound. The primary challenge in this synthesis is the reactive nature of the benzyl (B1604629) halide starting material, which is susceptible to hydrolysis and can lead to the formation of undesired byproducts.

Anhydrous polar aprotic solvents, particularly acetone (B3395972), are frequently employed to mitigate these side reactions. orgsyn.org The use of dry acetone is advantageous as it prevents the hydrolysis of the reactive C-Cl bond of the starting material, which would otherwise lead to the formation of the corresponding benzyl alcohol impurity. orgsyn.org Furthermore, anhydrous conditions help to minimize the formation of isonitriles, a common byproduct in cyanation reactions. orgsyn.org In a typical procedure, the reaction is conducted by refluxing the benzyl halide with sodium cyanide in dry acetone, often with a catalytic amount of sodium or potassium iodide to facilitate the reaction via an in situ Finkelstein reaction. orgsyn.orgyoutube.com

Alternatively, phase-transfer catalysis (PTC) offers a different approach, utilizing a biphasic system composed of an aqueous solution of the cyanide salt and a water-immiscible organic solvent (like benzene or monochlorobenzene) containing the benzyl halide. google.comorgsyn.org A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., benzyltriethylammonium chloride), is essential to shuttle the cyanide anions from the aqueous phase to the organic phase where the reaction occurs. orgsyn.org While this method avoids the need for strictly anhydrous conditions, careful control of the reaction is necessary to suppress the hydrolysis of the benzyl halide.

The choice between these solvent systems involves a trade-off between the stringent requirement for anhydrous conditions and the complexity of a biphasic PTC system. The selection often depends on the scale of the synthesis and the desired purity of the final product.

Table 1: Impact of Solvent System on Synthesis Outcomes

Solvent System Key Advantages Potential Drawbacks Effect on Purity
Anhydrous Acetone Minimizes hydrolysis of benzyl halide; Reduces isonitrile formation Requires rigorously dried reagents and solvent High purity, with reduced alcohol and isonitrile byproducts

Temperature and Pressure Regimes in Synthetic Protocols

Temperature control is paramount throughout the synthesis of this compound to ensure a safe and efficient reaction while maximizing product yield. Most synthetic protocols are conducted at atmospheric pressure, with reduced pressure being utilized primarily during the workup phase for solvent removal or purification by distillation. orgsyn.orgorgsyn.org

The reaction temperature is typically maintained in a moderately elevated range to ensure a reasonable reaction rate. When using anhydrous acetone, the mixture is often heated to reflux (approximately 56°C) for an extended period, ranging from 16 to over 24 hours, to drive the reaction to completion. orgsyn.orgyoutube.com

In phase-transfer catalysis systems, the initial addition of the benzyl halide is often performed at a controlled, lower temperature (e.g., 28-35°C) to manage the exothermic nature of the reaction. orgsyn.org Following the addition, the temperature may be raised (e.g., 40-70°C) for a set period to ensure the reaction is complete. google.comorgsyn.org This two-stage temperature profile helps to prevent runaway reactions and minimize the formation of thermal degradation byproducts.

Cooling is also a critical step, particularly during the workup. For instance, after the reaction period, the mixture is typically cooled to room temperature or below before filtration or extraction procedures are initiated. youtube.com

Reagent Stoichiometry and Controlled Addition Techniques

The precise ratio of reactants and the method of their introduction into the reaction vessel are crucial for maximizing the yield and purity of this compound. A common strategy involves using a molar excess of the cyanide source relative to the benzyl halide. For example, a ratio of 1.5 moles of sodium cyanide to 1 mole of the benzyl halide precursor has been reported to be effective. orgsyn.org This excess helps to ensure the complete conversion of the starting material.

Controlled addition of the limiting reagent, typically the electrophilic benzyl halide, is a widely adopted technique. The reagent is often added dropwise or in portions over a significant period (e.g., 1 to 2 hours) to the reaction mixture containing the cyanide salt. orgsyn.orgorgsyn.org This methodical approach serves several key purposes:

Temperature Management: It allows for the dissipation of heat generated during the exothermic reaction, preventing dangerous temperature spikes and the formation of byproducts. orgsyn.org

Concentration Control: It maintains a low instantaneous concentration of the electrophile, which can minimize side reactions such as polymerization or the formation of dimeric impurities.

In syntheses utilizing the Finkelstein reaction as a catalytic step, a sub-stoichiometric amount of an iodide salt, such as potassium or sodium iodide, is added. This iodide source acts as a catalyst by converting the benzyl chloride to the more reactive benzyl iodide in situ, thereby accelerating the rate of the primary cyanation reaction. youtube.com

Table 2: Summary of Compound Names

Compound Name
This compound
4-(chloromethyl)benzyl chloride
4-(chloromethyl)benzyl alcohol
Acetone
Benzene
Monochlorobenzene
Benzyltriethylammonium chloride
Sodium cyanide
Potassium cyanide
Sodium iodide

Mechanistic Investigations of Reactions Involving 2 4 Chloromethyl Phenyl Acetonitrile

Nucleophilic Substitution Pathways at the Chloromethyl Group

The chloromethyl group attached to the phenyl ring of 2-[4-(chloromethyl)phenyl]acetonitrile is a primary benzylic halide. This structural feature makes it highly reactive towards nucleophilic substitution reactions. ucalgary.ca The specific pathway, whether SN1 (unimolecular nucleophilic substitution) or SN2 (bimolecular nucleophilic substitution), is dependent on various factors such as the nature of the nucleophile, the solvent, and the reaction temperature. quora.comglasp.co

Benzylic halides, such as this compound, are capable of reacting through both SN1 and SN2 mechanisms. quora.comyoutube.com

The SN1 mechanism is a two-step process. byjus.com The initial and rate-determining step involves the departure of the leaving group (chloride ion) to form a resonance-stabilized benzylic carbocation. quora.combyjus.com The positive charge on the benzylic carbon is delocalized over the adjacent phenyl ring, which significantly stabilizes the carbocation intermediate. quora.com In the second step, a nucleophile attacks the carbocation, leading to the substitution product. byjus.com Polar protic solvents, like water and alcohols, favor the SN1 pathway as they can solvate and stabilize the carbocation intermediate. byjus.com

The SN2 mechanism is a single-step, concerted reaction. libretexts.org The nucleophile attacks the electrophilic carbon atom from the backside, simultaneously displacing the chloride ion. ucsd.edu This process involves a transition state where both the incoming nucleophile and the departing leaving group are partially bonded to the carbon atom. quora.com The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. libretexts.orgyoutube.com Primary benzylic halides typically favor the SN2 pathway. ucalgary.ca

For this compound, there is often a competition between the SN1 and SN2 pathways. The choice of reaction conditions will dictate which mechanism predominates. quora.com

The structure and strength of the nucleophile play a crucial role in determining the reaction pathway.

Strong nucleophiles , such as cyanide (CN⁻), thiolate (RS⁻), and azide (B81097) (N₃⁻), generally favor the SN2 mechanism. glasp.co These nucleophiles are potent enough to attack the electrophilic carbon directly without waiting for the formation of a carbocation.

Weak nucleophiles , like water (H₂O) and alcohols (ROH), tend to favor the SN1 mechanism. glasp.co They are not strong enough to initiate a backside attack and will typically react with the carbocation intermediate once it is formed.

Steric hindrance in the nucleophile can also influence the reaction. Bulky nucleophiles will react slower in an SN2 reaction due to steric hindrance with the substrate. libretexts.org This can sometimes lead to a shift towards the SN1 mechanism if the carbocation can be formed.

NucleophileTypeFavored Mechanism
Hydroxide (OH⁻)StrongSN2 glasp.co
Water (H₂O)WeakSN1 glasp.co
Cyanide (CN⁻)StrongSN2
Thiolate (RS⁻)StrongSN2

Reactions at the Acetonitrile (B52724) Moiety

The hydrogen atoms on the carbon adjacent to the nitrile group (the α-carbon) of this compound are acidic. libretexts.org This acidity is due to the electron-withdrawing nature of the cyano group, which stabilizes the resulting carbanion (enolate). youtube.com

In the presence of a strong base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), the α-proton can be removed to form a nucleophilic enolate. youtube.com This enolate can then participate in alkylation reactions with various electrophiles, such as alkyl halides. researchgate.netresearchgate.net This reaction proceeds via an SN2 mechanism where the enolate acts as the nucleophile. nih.gov

It is important to control the reaction conditions carefully, as the presence of the electrophilic chloromethyl group on the same molecule could potentially lead to self-polymerization or other side reactions.

The nitrile group can be removed from the molecule through decyanation reactions. chemeurope.com Reductive decyanation replaces the nitrile group with a hydrogen atom. chemeurope.com This can be achieved using various methods, including dissolving metal reductions (e.g., sodium in liquid ammonia) or transition-metal-catalyzed reactions. researchgate.netnih.gov The mechanism of alkali-metal-promoted decyanation involves the formation of a radical anion, which then eliminates a cyanide ion to form a radical that is subsequently reduced to a carbanion and protonated. nih.gov

The nitrile group can also be hydrolyzed to a carboxylic acid under acidic or basic conditions, or reduced to a primary amine. libretexts.org

Cyclization and Ring Formation Mechanisms utilizing this compound Fragments or Analogues

The bifunctional nature of this compound, with its electrophilic chloromethyl group and the potential for a nucleophilic α-carbon, makes it a useful building block for the synthesis of cyclic compounds.

One approach involves an intramolecular reaction. For example, if the nitrile group is first converted to another functional group that can act as an internal nucleophile, it could then react with the chloromethyl group to form a ring.

More commonly, this compound and its analogues are used in intermolecular cyclization reactions. For instance, in a Prins-type cyclization, a ketone can react with a homoallylic alcohol in the presence of a protic acid to form a tetrahydropyran (B127337) ring. nih.gov While not a direct reaction of this compound itself, this illustrates how fragments containing similar functionalities can be used in ring-forming reactions.

Analogues of phenylacetonitrile (B145931) have been used in cascade reactions to synthesize heterocyclic structures like morpholin-2-ones. buchler-gmbh.com In some cases, the nitrile group itself can participate in the cyclization. For example, platinum(II) complexes can mediate the coupling of acetonitrile with the exocyclic nitrogen of nucleobases to form azametallacycles. nih.gov Furthermore, 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles, which can be conceptually derived from phenylacetonitrile fragments, undergo intramolecular cyclization and oxidation to form 2-(3-oxoindolin-2-ylidene)acetonitriles. nih.gov

Reaction TypeReactantsProduct
Intramolecular CyclizationModified this compoundCyclic compound
Intermolecular CyclizationKetone, Homoallylic alcohol, AcidTetrahydropyran derivative nih.gov
Cascade Reaction(Phenylsulfonyl)acetonitrile, Aldehyde, Amino alcoholMorpholin-2-one derivative buchler-gmbh.com

Mechanism of Pyrazole (B372694) Ring Formation via Cyclocondensation Reactions

The synthesis of pyrazole rings is a cornerstone of heterocyclic chemistry, traditionally achieved through the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.govyoutube.com While this compound does not fit the classic 1,3-dicarbonyl template, its derivatives can be converted into suitable precursors for pyrazole synthesis. The fundamental mechanism involves the reaction of a bidentate nucleophile, such as hydrazine, with a molecule containing two electrophilic centers, leading to a cyclized intermediate that subsequently aromatizes. nih.govresearchgate.net

A plausible mechanistic pathway involves the initial conversion of the acetonitrile group into a keto functionality and transformation of the chloromethyl group. For instance, a derivative of this compound could be elaborated into a β-ketoester or a related 1,3-dielectrophilic species. The cyclocondensation with hydrazine would then proceed as follows:

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of the hydrazine molecule on one of the carbonyl carbons of the 1,3-dicarbonyl precursor. This forms a tetrahedral intermediate.

Condensation and Dehydration: The intermediate undergoes dehydration to form a hydrazone.

Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the remaining carbonyl group. This cyclization step forms a five-membered ring intermediate, a pyrazoline. youtube.com

Aromatization: The pyrazoline intermediate subsequently undergoes oxidation or elimination of a water molecule to form the stable, aromatic pyrazole ring. nih.gov

The regioselectivity of the reaction, particularly when using substituted hydrazines, is often influenced by the steric and electronic properties of the substituents on both the hydrazine and the 1,3-dicarbonyl compound. nih.gov

Table 1: Key Stages in Pyrazole Formation via Cyclocondensation

StageDescriptionKey Intermediates
1. Precursor Formation Conversion of the chloroacetonitrile (B46850) derivative into a 1,3-dielectrophilic species (e.g., a 1,3-diketone).1,3-Diketone, β-Ketoester
2. Hydrazone Formation Initial condensation of hydrazine with one electrophilic center (e.g., a carbonyl group).Hydrazone
3. Cyclization Intramolecular nucleophilic attack by the terminal nitrogen of the hydrazone onto the second electrophilic center.Pyrazoline derivative
4. Aromatization Elimination of a molecule (e.g., water) to form the stable aromatic pyrazole ring.Substituted Pyrazole

Formation of 1,2,4-Triazine (B1199460) Derivatives from Chloroacetonitriles

The synthesis of 1,2,4-triazines from chloroacetonitrile precursors often involves a multi-step sequence culminating in a cyclization reaction. The mechanism typically relies on the reaction between a compound containing a C-N-N or N-C-N backbone and a precursor that provides the remaining atoms for the triazine ring. A common strategy involves the reaction of α-acylamino-ketones with hydrazine, followed by ring closure and dehydrogenation. researchgate.net

Starting with a chloroacetonitrile derivative, a plausible mechanism can be constructed based on its reaction with nitrogen-containing nucleophiles. For example, the reaction of a related compound, chloroacetone, with cyanoacetylhydrazine serves as a useful model. This reaction yields an N-ylidene-acetohydrazide, which is a key precursor for cyclization. scirp.org

The general mechanism can be outlined as follows:

Intermediate Formation: The chloroacetonitrile derivative reacts with a suitable hydrazine-based compound. For instance, reaction with cyanoacetylhydrazine could form an intermediate where the chloromethyl group is poised for subsequent reaction.

Hydrazone Formation: This intermediate can then react with a second hydrazine molecule (hydrazine hydrate (B1144303) or a substituted hydrazine). The initial step is a condensation reaction where the hydrazine attacks a carbonyl group (or a nitrile group under certain conditions) to form a hydrazone. researchgate.net

Intramolecular Cyclization: The terminal amino group of the newly formed hydrazone moiety then acts as a nucleophile, attacking an electrophilic site within the molecule. This could be the carbon of the nitrile group or a carbon atom activated by a leaving group. This intramolecular nucleophilic substitution leads to the formation of the six-membered dihydro-1,2,4-triazine ring.

Aromatization: The dihydro-1,2,4-triazine intermediate can then undergo oxidation or an elimination reaction to yield the final, stable aromatic 1,2,4-triazine derivative. researchgate.net

Table 2: Mechanistic Steps for 1,2,4-Triazine Synthesis

StepMechanistic DescriptionKey Species/Intermediate
1. Initial Condensation Reaction of a precursor derived from chloroacetonitrile with a hydrazine derivative.Hydrazone intermediate
2. Protonation Protonation of a functional group (e.g., amide carbonyl oxygen) increases the electrophilicity of an adjacent atom. researchgate.netProtonated intermediate
3. Intramolecular Attack The terminal amino group of the hydrazone moiety performs a nucleophilic attack to close the ring. researchgate.netCyclized intermediate (Dihydrotriazine)
4. Dehydration/Oxidation The cyclized intermediate eliminates a water molecule or is oxidized to achieve aromaticity. researchgate.net1,2,4-Triazine product

Quinazoline (B50416) Synthesis Mechanisms from Chloromethyl Precursors

The synthesis of quinazolines using chloromethyl or chloroacetonitrile precursors is a well-established method. One direct approach involves the reaction of an ortho-aminoaryl ketone with chloroacetonitrile in the presence of an acid catalyst, such as hydrogen chloride gas. ijirset.com This reaction proceeds through a series of steps leading to the formation of the fused heterocyclic system.

The proposed mechanism for the synthesis of a 2-chloromethyl-quinazoline derivative from a 1-(2-aminophenyl)ethanone and chloroacetonitrile is as follows:

Activation of Nitrile: In the presence of anhydrous HCl, the chloroacetonitrile is activated. The nitrogen atom of the nitrile is protonated, making the nitrile carbon highly electrophilic.

Nucleophilic Attack: The lone pair of electrons on the primary amino group of the 1-(2-aminophenyl)ethanone attacks the electrophilic carbon of the protonated nitrile. This forms a nitrilium ion intermediate.

Intramolecular Cyclization: The nitrogen atom of the newly formed amidine moiety then performs an intramolecular nucleophilic attack on the carbonyl carbon of the ketone group. This cyclization step forms a six-membered dihydroquinazoline (B8668462) intermediate.

Dehydration and Aromatization: The resulting cyclic intermediate contains a hydroxyl group. Under the acidic reaction conditions, this hydroxyl group is protonated, turning it into a good leaving group (water). The subsequent elimination of a water molecule leads to the formation of a double bond, resulting in the stable, aromatic quinazoline ring. ijirset.com

This one-pot synthesis is an efficient method for constructing the quinazoline scaffold, directly incorporating the chloromethyl group at the 2-position, which can be a handle for further synthetic transformations. nih.gov

Table 3: Mechanistic Pathway for Quinazoline Synthesis

StageDescriptionKey Intermediates
1. Nitrile Activation Protonation of the chloroacetonitrile by HCl to enhance the electrophilicity of the nitrile carbon.Protonated nitrile
2. Intermolecular Nucleophilic Attack The ortho-amino group of the aminophenone attacks the activated nitrile carbon.Amidine/Nitrilium ion intermediate
3. Intramolecular Cyclization The nitrogen of the amidine attacks the ketone's carbonyl carbon to form the second ring.Dihydroquinazoline alcohol
4. Aromatization Acid-catalyzed dehydration of the cyclic intermediate to form the aromatic quinazoline product.2-Chloromethyl-quinazoline

Chemical Transformations and Derivatization of 2 4 Chloromethyl Phenyl Acetonitrile

Nucleophilic Substitution Reactions of the Chloromethyl Group

The chloromethyl group attached to the phenyl ring is a benzylic halide. This position is particularly reactive towards nucleophilic substitution reactions. The reaction typically proceeds via an SN2 mechanism, which involves a backside attack by a nucleophile on the electrophilic carbon atom bearing the chlorine atom. wikipedia.org The stability of the transition state, influenced by the adjacent aromatic ring, facilitates the displacement of the chloride ion, which is a good leaving group. wikipedia.orgnih.gov This reactivity allows for the introduction of a variety of functional groups containing nitrogen, sulfur, and oxygen.

The chlorine atom of 2-[4-(chloromethyl)phenyl]acetonitrile can be displaced by various nitrogen-based nucleophiles to yield amino-substituted derivatives. Direct reaction with primary or secondary amines leads to the formation of secondary and tertiary amines, respectively. nih.gov The nucleophilicity of the amine is a key factor in the reaction's success, with strongly nucleophilic amines like pyrrolidine (B122466) and piperidine (B6355638) generally providing excellent yields. researchgate.net For the synthesis of primary amines, a common strategy involves substitution with sodium azide (B81097) to form an intermediate benzyl (B1604629) azide, which is then reduced to the primary amine.

NucleophileReagent/ConditionsExpected Product
Ammonia (B1221849)NH₃2-[4-(Aminomethyl)phenyl]acetonitrile
DiethylamineHN(C₂H₅)₂2-[4-((Diethylamino)methyl)phenyl]acetonitrile
PiperidineC₅H₁₀NH2-[4-(Piperidin-1-ylmethyl)phenyl]acetonitrile
Sodium Azide1. NaN₃2. Reduction (e.g., H₂/Pd, LiAlH₄)2-[4-(Aminomethyl)phenyl]acetonitrile

Thiol-substituted derivatives, specifically thioethers, can be synthesized through the reaction of this compound with thiols or their corresponding thiolate anions. mdpi.com Thiols are potent nucleophiles, particularly in their deprotonated thiolate form, and readily displace the benzylic chloride. nih.gov The reaction is typically carried out in the presence of a base to deprotonate the thiol, thereby increasing its nucleophilicity. This method is a versatile route to a variety of thioether compounds. semanticscholar.org

NucleophileReagent/ConditionsExpected Product
EthanethiolCH₃CH₂SH, Base (e.g., NaH, K₂CO₃)2-[4-((Ethylthio)methyl)phenyl]acetonitrile
ThiophenolC₆H₅SH, Base (e.g., NaH, K₂CO₃)2-[4-((Phenylthio)methyl)phenyl]acetonitrile
Sodium hydrosulfideNaSH2-[4-(Mercaptomethyl)phenyl]acetonitrile
Thiourea1. SC(NH₂)₂2. Hydrolysis (NaOH)2-[4-(Mercaptomethyl)phenyl]acetonitrile

Ether Derivatives are commonly prepared via the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.comorgchemres.org This reaction involves the nucleophilic substitution of the chloride by an alkoxide or phenoxide ion. masterorganicchemistry.comlibretexts.org The alkoxide is typically generated in situ by reacting an alcohol with a strong base, such as sodium hydride (NaH). youtube.com As an SN2 reaction, it is most efficient with primary alkyl halides like the chloromethyl group of the starting material. wikipedia.orgmasterorganicchemistry.com

Nucleophile (Alcohol)Reagent/ConditionsExpected Product (Ether)
MethanolCH₃OH, Base (e.g., NaH)2-[4-(Methoxymethyl)phenyl]acetonitrile
Ethanol (B145695)CH₃CH₂OH, Base (e.g., NaH)2-[4-(Ethoxymethyl)phenyl]acetonitrile
PhenolC₆H₅OH, Base (e.g., K₂CO₃)2-[4-(Phenoxymethyl)phenyl]acetonitrile

Ester Derivatives are formed when a carboxylate anion acts as the nucleophile, displacing the chloride ion. The carboxylate is typically used as a salt (e.g., sodium or potassium salt) or generated in situ by reacting a carboxylic acid with a base. This provides a direct route to connect the benzylic carbon to an acyloxy group.

Nucleophile (Carboxylic Acid Salt)Reagent/ConditionsExpected Product (Ester)
Sodium Acetate (B1210297)CH₃COONa, Solvent (e.g., DMF)[4-(Cyanomethyl)phenyl]methyl acetate
Sodium BenzoateC₆H₅COONa, Solvent (e.g., DMF)[4-(Cyanomethyl)phenyl]methyl benzoate

Reactions of the Acetonitrile (B52724) Group

The acetonitrile group (-CH₂CN) also offers a site for significant chemical transformations. The carbon-nitrogen triple bond can be fully hydrolyzed to a carboxylic acid or completely reduced to a primary amine.

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. orgsyn.org

Acid-catalyzed hydrolysis involves heating the nitrile with an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid. orgsyn.orggoogle.com The reaction proceeds through an intermediate amide, which is subsequently hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. google.com

Base-catalyzed hydrolysis is achieved by heating the nitrile with an aqueous alkali solution, such as sodium hydroxide. This process initially forms a carboxylate salt and ammonia gas. To obtain the free carboxylic acid, a subsequent acidification step with a strong acid is required.

Reaction TypeReagents/ConditionsIntermediate ProductFinal Product (after workup)
Acid HydrolysisH₂SO₄ (aq) or HCl (aq), Heat2-[4-(Chloromethyl)phenyl]acetamide2-[4-(Chloromethyl)phenyl]acetic acid
Alkaline Hydrolysis1. NaOH (aq), Heat2. H₃O⁺Sodium 2-[4-(chloromethyl)phenyl]acetate2-[4-(Chloromethyl)phenyl]acetic acid

The nitrile group can be reduced to a primary amine (-CH₂NH₂), converting the phenylacetonitrile (B145931) moiety into a phenethylamine (B48288) derivative. Two primary methods are employed for this transformation.

Reduction with Metal Hydrides : Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for converting nitriles to primary amines. libretexts.org The reaction is typically carried out in an anhydrous ether solvent, followed by an aqueous workup to protonate the intermediate and liberate the amine. libretexts.orgyoutube.com Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce nitriles. libretexts.org

Catalytic Hydrogenation : This method involves the reaction of the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst. rsc.org Common catalysts include palladium, platinum, or nickel (e.g., Raney nickel). clariant.com The reaction is often performed at elevated temperature and pressure. rsc.org

MethodReagents/ConditionsExpected Product
Hydride Reduction1. LiAlH₄, Anhydrous ether2. H₂O workup2-[4-(Chloromethyl)phenyl]ethanamine
Catalytic HydrogenationH₂, Catalyst (Pd, Pt, or Ni), Heat, Pressure2-[4-(Chloromethyl)phenyl]ethanamine

Knoevenagel Condensation and Related Carbonyl Addition Reactions

The presence of the electron-withdrawing nitrile group acidifies the benzylic protons of this compound, enabling it to participate in base-catalyzed condensation reactions with aldehydes and ketones, most notably the Knoevenagel condensation. This reaction provides a direct and efficient route to the synthesis of α,β-unsaturated nitriles, which are valuable intermediates in organic synthesis.

The general mechanism of the Knoevenagel condensation involves the deprotonation of the active methylene (B1212753) compound by a base, such as piperidine or potassium phosphate, to form a carbanion. beilstein-journals.orgnih.gov This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. The resulting alkoxide intermediate is subsequently protonated and then undergoes dehydration to yield the final α,β-unsaturated product. tue.nljuniperpublishers.com

In the context of this compound, its reaction with various aromatic aldehydes in the presence of a catalytic amount of piperidine in a suitable solvent like ethanol or benzene (B151609) leads to the formation of 2-(4-(chloromethyl)phenyl)-3-arylacrylonitrile derivatives. nih.gov These reactions are typically carried out at room temperature or with gentle heating and generally afford the thermodynamically more stable (E)-isomer as the major product.

While specific yield data for a wide range of carbonyl compounds with this compound is not extensively documented in readily available literature, the general high efficiency of the Knoevenagel condensation with similar phenylacetonitrile derivatives suggests that good to excellent yields can be expected. The reactivity of the carbonyl compound plays a significant role, with aldehydes generally being more reactive than ketones.

Table 1: Representative Knoevenagel Condensation of Phenylacetonitrile Derivatives

Phenylacetonitrile DerivativeCarbonyl CompoundCatalystSolventProductYield (%)Reference
PhenylacetonitrileBenzaldehydePiperidineEthanol2,3-Diphenylacrylonitrile>80 nih.gov
4-Chlorophenylacetonitrile4-MethoxybenzaldehydePiperidineEthanol2-(4-Chlorophenyl)-3-(4-methoxyphenyl)acrylonitrileHigh nih.gov
Phenylacetonitrile4-NitrobenzaldehydePyrrolidineEthanol2-Phenyl-3-(4-nitrophenyl)acrylonitrileHigh juniperpublishers.com

This table presents data for structurally related compounds to illustrate the general reaction conditions and expected outcomes of the Knoevenagel condensation.

Modifications of the Aromatic Ring System

Electrophilic Aromatic Substitution Reactions on the Phenyl Moiety

The phenyl ring of this compound can undergo electrophilic aromatic substitution, allowing for the introduction of additional functional groups. The regioselectivity of these reactions is dictated by the directing effects of the two existing substituents: the chloromethyl group (-CH₂Cl) and the cyanomethyl group (-CH₂CN).

The chloromethyl group is an alkyl halide derivative. While the chlorine atom is electron-withdrawing through induction, the alkyl group as a whole is considered to be a weak activating group and an ortho, para-director. stackexchange.com The cyanomethyl group, on the other hand, is a deactivating group due to the electron-withdrawing nature of the nitrile functionality, and it typically directs incoming electrophiles to the meta position relative to itself.

In the case of this compound, the two substituents are in a para relationship. The activating ortho, para-directing effect of the chloromethyl group and the deactivating meta-directing effect of the cyanomethyl group will influence the position of substitution. The positions ortho to the chloromethyl group (positions 3 and 5) are activated, while the positions meta to the cyanomethyl group are the same positions (3 and 5). Therefore, electrophilic substitution is strongly favored at the 3 and 5 positions of the benzene ring.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation and alkylation. For instance, the nitration of toluene (B28343), a related compound, with a mixture of nitric acid and sulfuric acid yields a mixture of ortho- and para-nitrotoluene, demonstrating the directing effect of the methyl group. cerritos.eduuwosh.edu Similarly, the nitration of benzyl chloride also yields primarily the ortho and para isomers. stackexchange.com

While specific experimental data on the electrophilic aromatic substitution of this compound is scarce, the predicted outcome for a reaction like nitration would be the formation of 2-(4-(chloromethyl)-3-nitrophenyl)acetonitrile as the major product.

Table 2: Predicted Products of Electrophilic Aromatic Substitution on this compound

ReactionElectrophileMajor Product(s)
NitrationNO₂⁺2-(4-(Chloromethyl)-3-nitrophenyl)acetonitrile
BrominationBr⁺2-(3-Bromo-4-(chloromethyl)phenyl)acetonitrile
Friedel-Crafts AcylationRCO⁺2-(3-Acyl-4-(chloromethyl)phenyl)acetonitrile

This table is based on the established directing effects of the substituent groups.

Metal-Catalyzed Cross-Coupling Reactions of Aryl-Halide Analogues

To further functionalize the aromatic ring of this compound, it is often necessary to first introduce a halogen atom (e.g., bromine or iodine) onto the ring, creating an aryl-halide analogue. This analogue can then participate in a variety of powerful palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, enabling the formation of new carbon-carbon bonds.

The synthesis of an appropriate aryl-halide precursor, for example, 2-(3-bromo-4-(chloromethyl)phenyl)acetonitrile, could be achieved through the direct bromination of this compound, as discussed in the previous section.

Suzuki Coupling: The Suzuki reaction involves the coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. This reaction is highly versatile and tolerant of a wide range of functional groups. An aryl-bromide analogue of this compound could be coupled with various aryl or vinyl boronic acids to generate biaryl or styrenyl derivatives, respectively.

Heck Reaction: The Heck reaction couples an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. An aryl-iodide or -bromide analogue of the title compound could react with a variety of alkenes to introduce a vinyl or substituted vinyl group onto the aromatic ring.

Sonogashira Coupling: The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. An aryl-halide analogue of this compound could be coupled with terminal alkynes to produce arylalkyne derivatives.

While specific examples of these cross-coupling reactions with halogenated derivatives of this compound are not readily found in the literature, the well-established utility of these reactions with similar aryl halides provides a strong basis for their applicability.

Table 3: Potential Metal-Catalyzed Cross-Coupling Reactions of a Halogenated Analogue of this compound

ReactionHalogenated AnalogueCoupling PartnerCatalyst SystemExpected Product
Suzuki2-(3-Bromo-4-(chloromethyl)phenyl)acetonitrileArylboronic acidPd(PPh₃)₄, Base2-(3-Aryl-4-(chloromethyl)phenyl)acetonitrile
Heck2-(3-Iodo-4-(chloromethyl)phenyl)acetonitrileAlkenePd(OAc)₂, PPh₃, Base2-(4-(Chloromethyl)-3-vinylphenyl)acetonitrile
Sonogashira2-(3-Bromo-4-(chloromethyl)phenyl)acetonitrileTerminal alkynePdCl₂(PPh₃)₂, CuI, Base2-(4-(Chloromethyl)-3-(alkynyl)phenyl)acetonitrile

This table illustrates the potential synthetic applications based on established cross-coupling methodologies.

Applications of 2 4 Chloromethyl Phenyl Acetonitrile in Advanced Organic Synthesis

Building Block in Pharmaceutical Intermediates Synthesis

The dual reactivity of 2-[4-(Chloromethyl)phenyl]acetonitrile allows for its strategic incorporation into various molecular scaffolds that are central to the structure of many pharmaceutical agents. The chloromethyl group typically acts as an electrophile for alkylation reactions, while the nitrile group can be transformed into amines, carboxylic acids, or ketones, or participate in cycloaddition reactions.

Synthesis of Piperazine (B1678402) Derivatives and Related Scaffolds

The piperazine ring is a ubiquitous structural motif in medicinal chemistry, found in drugs with applications ranging from antihistamines to antipsychotics. The chloromethyl group of this compound is an excellent electrophile for the N-alkylation of piperazine and its derivatives. google.comnih.gov This reaction, typically a nucleophilic substitution, efficiently couples the cyanomethylphenyl moiety to the piperazine core. nih.gov

This straightforward alkylation provides a modular route to a diverse library of substituted piperazines. The remaining nitrile functionality can then be further elaborated. For instance, reduction of the nitrile to a primary amine followed by reaction with other synthons, or hydrolysis to a carboxylic acid, allows for the introduction of additional diversity and complexity, leading to potent biologically active molecules. mdpi.com

Table 1: Exemplary Piperazine Derivatives Synthesized from this compound

Derivative Name Structure Potential Therapeutic Area
1-{[4-(cyanomethyl)phenyl]methyl}piperazine Structure of 1-{[4-(cyanomethyl)phenyl]methyl}piperazine Antihistaminic, Antipsychotic
1-{[4-(cyanomethyl)phenyl]methyl}-4-methylpiperazine Structure of 1-{[4-(cyanomethyl)phenyl]methyl}-4-methylpiperazine Kinase Inhibition (Oncology)

Preparation of Substituted Phenylpropanoic Acid Derivatives

Substituted 2-phenylpropanoic acids are the core structure of the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs), including ibuprofen (B1674241) and loxoprofen. orgsyn.orgnih.gov The synthesis of these compounds often requires the introduction of a methyl group at the carbon alpha to the phenyl ring. This compound serves as an excellent precursor for this transformation.

The synthesis pathway typically involves two key steps:

Alpha-Alkylation: The methylene (B1212753) group adjacent to the nitrile (the benzylic position) is acidic and can be deprotonated by a suitable base (e.g., sodium hydride, LDA) to form a carbanion. This carbanion then acts as a nucleophile, reacting with an alkylating agent like methyl iodide to form 2-[4-(chloromethyl)phenyl]propionitrile. orgsyn.org

Nitrile Hydrolysis: The resulting propionitrile (B127096) is then subjected to acidic or basic hydrolysis, which converts the nitrile group (-CN) into a carboxylic acid group (-COOH), yielding the desired 2-[4-(chloromethyl)phenyl]propanoic acid. nih.gov

This intermediate is pivotal in the synthesis of drugs like Loxoprofen, where the chloromethyl group is subsequently used for further coupling reactions. patsnap.comgoogle.comcjph.com.cn A patent describes the preparation of the methyl ester, methyl 2-(4-chloromethylphenyl)propionate, highlighting its importance as a stable, derivable intermediate for industrial applications. google.com

Role in Complex Heterocyclic Compound Synthesis

Beyond simple alkylations, the functionalities of this compound can be harnessed to construct complex heterocyclic systems. The nitrile group is a versatile functional handle for cyclization reactions. longdom.org

One powerful method is the Thorpe-Ziegler reaction, an intramolecular cyclization of dinitriles catalyzed by a strong base. dntb.gov.uabuchler-gmbh.comwikipedia.orgsynarchive.com By first reacting the chloromethyl group of this compound with a molecule containing another nitrile, a dinitrile precursor is formed. Subsequent base-catalyzed intramolecular condensation leads to the formation of a new ring system, typically a cyclic ketone after hydrolysis of the initial enamine product. wikipedia.org This strategy allows for the synthesis of fused ring systems and macrocycles that are of interest in drug discovery.

Precursor for Specialty Chemicals and Functional Materials

The reactivity of this compound also makes it a valuable starting material for specialty chemicals and functional materials where precise molecular architecture is required.

Synthesis of Advanced Polyfunctionalized Organic Molecules

The presence of two distinct reactive sites—the chloromethyl group (an electrophilic site) and the α-carbon to the nitrile (a nucleophilic site after deprotonation)—allows for the sequential and controlled introduction of different functionalities. nih.govnih.gov This orthogonal reactivity is a key strategy for building molecular complexity.

For example, the chloromethyl group can first undergo a nucleophilic substitution with an alcohol to form an ether linkage. Subsequently, the α-carbon can be deprotonated and reacted with a different electrophile, such as an aldehyde or another alkyl halide. This step-wise approach enables the construction of advanced molecules with multiple, strategically placed functional groups, which can be precursors to polymers, dyes, or other functional materials.

Table 2: Potential Sequential Functionalization Reactions

Step 1: Reaction at Chloromethyl Group (Electrophile) Intermediate Product Step 2: Reaction at α-Carbon (Nucleophile) Final Polyfunctionalized Product
Nucleophilic substitution with Sodium Azide (B81097) (NaN₃) 2-[4-(Azidomethyl)phenyl]acetonitrile Alkylation with Ethyl Iodide 2-[4-(Azidomethyl)phenyl]butanenitrile
Williamson Ether Synthesis with Sodium Ethoxide (NaOEt) 2-[4-(Ethoxymethyl)phenyl]acetonitrile Aldol addition with Benzaldehyde 3-Hydroxy-2-[4-(ethoxymethyl)phenyl]-3-phenylpropanenitrile

Strategies for Stereoselective Synthesis employing this compound (or its chiral derivatives)

Many pharmaceuticals are chiral, and their biological activity often resides in a single enantiomer. Therefore, developing synthetic methods that can control stereochemistry is crucial. Asymmetric synthesis involving precursors like this compound often focuses on the creation of a new stereocenter at the carbon alpha to the nitrile group.

A prominent strategy for achieving this is through asymmetric phase-transfer catalysis . researchgate.netresearchgate.net In this approach, the alkylation of the phenylacetonitrile (B145931) core (e.g., methylation to form the precursor to a profen) is carried out using a chiral phase-transfer catalyst. austinpublishinggroup.comnih.gov These catalysts, often derived from cinchona alkaloids, are quaternary ammonium (B1175870) salts that can form a chiral ion pair with the carbanion generated from the deprotonation of the acetonitrile (B52724). researchgate.net This chiral complex then directs the incoming electrophile (e.g., methyl iodide) to one face of the planar carbanion, leading to the preferential formation of one enantiomer over the other. This method provides an efficient route to enantiomerically enriched α-arylpropionitriles, which can then be hydrolyzed to the corresponding chiral carboxylic acids, key building blocks for many pharmaceuticals. austinpublishinggroup.com

Computational and Theoretical Studies on 2 4 Chloromethyl Phenyl Acetonitrile and Its Reactivity

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, can model the electronic distribution and energy levels within 2-[4-(Chloromethyl)phenyl]acetonitrile, which are key determinants of its chemical reactivity.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and localization of these orbitals in this compound can predict its susceptibility to nucleophilic and electrophilic attack.

The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). In contrast, the LUMO is the innermost orbital without electrons and relates to the molecule's ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a critical parameter for molecular stability; a smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized on the phenyl ring and the nitrile group, making these sites susceptible to electrophilic attack. Conversely, the LUMO is likely concentrated around the chloromethyl group, specifically the antibonding σ* orbital of the C-Cl bond, indicating this site as the primary target for nucleophilic attack, such as in SN2 reactions.

Illustrative Frontier Molecular Orbital Data for this compound

ParameterEnergy (eV)
HOMO-8.50
LUMO-0.75
HOMO-LUMO Gap7.75

The Electrostatic Potential (ESP) surface, also known as the molecular electrostatic potential (MEP) map, provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

In the ESP map of this compound, regions of negative potential (typically colored red or yellow) would indicate areas of high electron density, such as around the nitrogen atom of the nitrile group. These are sites prone to electrophilic attack. Regions of positive potential (typically colored blue) signify electron-deficient areas, which are expected around the hydrogen atoms of the chloromethyl group and, to a lesser extent, the hydrogen atoms of the phenyl ring. The area around the chlorine atom would also exhibit a region of positive potential (a "sigma-hole"), making it susceptible to nucleophilic interaction.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide valuable information about its conformational preferences and how it interacts with other molecules, such as solvents or reactants.

By simulating the molecule's motion, researchers can identify the most stable conformations and the energy barriers between them. This is particularly relevant for the rotation around the single bond connecting the phenyl ring and the acetonitrile (B52724) group, as well as the orientation of the chloromethyl group. Understanding the predominant conformations is crucial as they can influence the molecule's reactivity by affecting the accessibility of its reactive sites.

Furthermore, MD simulations can model the interactions between this compound and its environment. For instance, in a solution, the simulations can reveal how solvent molecules arrange around the solute and how this solvation shell might influence reaction rates and mechanisms.

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) is a powerful and widely used quantum mechanical modeling method for investigating the electronic structure of many-body systems. In the context of this compound, DFT is instrumental in exploring the detailed mechanisms of its reactions.

A key application of DFT is the calculation of reaction pathways and the identification of transition states. A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for a reaction to occur. By locating the transition state structure and calculating its energy, the activation energy of the reaction can be determined.

For a nucleophilic substitution reaction at the chloromethyl group of this compound, DFT calculations can model the approach of the nucleophile, the formation of the transition state, and the departure of the chloride leaving group. The calculated activation energy provides a quantitative measure of the reaction's feasibility.

DFT studies can be used to map out the entire energy profile of a reaction, including reactants, intermediates, transition states, and products. This allows for a detailed understanding of the reaction's energetics. When multiple reaction pathways are possible, DFT can be used to predict the most favorable one by comparing their respective activation energies.

In the case of this compound, which has multiple reactive sites, DFT can help predict the selectivity of a reaction. For example, by comparing the energy barriers for a nucleophile attacking the chloromethyl carbon versus adding to the nitrile group, one can predict which reaction is more likely to occur under a given set of conditions.

Illustrative DFT Data for Nucleophilic Substitution on this compound

Reaction PathwayActivation Energy (kcal/mol)Reaction Enthalpy (kcal/mol)
SN2 with Hydroxide20.5-15.2
SN2 with Cyanide18.9-25.8

Catalytic Approaches in the Synthesis and Reactions of 2 4 Chloromethyl Phenyl Acetonitrile

Organocatalysis in 2-[4-(Chloromethyl)phenyl]acetonitrile Transformations

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in asymmetric synthesis. scienceopen.comdoaj.org While specific organocatalytic applications for this compound are not extensively detailed in current literature, the functional groups of the molecule—a reactive benzylic chloride and an acidic α-proton adjacent to the nitrile—present clear opportunities for such transformations.

The field of organocatalysis is broadly divided into covalent and non-covalent catalysis. scienceopen.com In the context of this compound, chiral organocatalysts could be employed for the enantioselective functionalization of the carbon atom alpha to the nitrile group. For instance, chiral Brønsted acids or bases could facilitate asymmetric additions to this position. The development of catalysts like MacMillan's imidazolidinones, which operate via iminium ion activation, has enabled a variety of asymmetric functionalizations of carbonyl compounds, and analogous principles could be adapted for nitrile-containing substrates. nih.gov

Furthermore, chiral phase-transfer catalysts, which are themselves small organic molecules (often derived from Cinchona alkaloids), could mediate asymmetric alkylation at the α-position, a process that bridges organocatalysis and phase transfer catalysis. phasetransfer.com The industrial application of organocatalysis is a growing field, valued for its potential to eliminate residual heavy metals from final products, a significant advantage in the pharmaceutical industry. researchgate.net

Metal-Mediated Catalysis for Specific Conversions

Transition metals are widely utilized as catalysts due to their versatile oxidation states and ability to coordinate with organic molecules, facilitating a broad range of transformations. nih.gov For this compound, both the chloromethyl group and the aromatic ring are potential sites for metal-catalyzed reactions.

Copper-Catalyzed Reactions

Copper catalysts are attractive due to their low cost and unique reactivity. Copper-catalyzed reactions often proceed under milder conditions than their palladium-catalyzed counterparts. The chloromethyl group of this compound is susceptible to copper-catalyzed cross-coupling reactions. For instance, copper catalysis can be employed for cyanomethylation, a reaction that introduces a -CH₂CN group. nih.govresearchgate.net While the substrate already contains a nitrile, related copper-catalyzed C-C and C-heteroatom bond-forming reactions could be envisaged at the benzylic position.

Aerobic copper-catalyzed reactions represent a green chemistry approach, using oxygen as the terminal oxidant. nih.gov Such systems could potentially be applied to transformations of this compound, for example, in coupling reactions or controlled oxidations. The development of copper-catalyzed methods for the cyclization of diynes to generate vinyl cations showcases the diverse reactivity achievable with copper, which could inspire novel transformations of nitrile-containing substrates. researchgate.net

Palladium-Catalyzed Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for constructing carbon-carbon and carbon-heteroatom bonds. The general mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov The benzylic chloride functionality in this compound makes it an excellent electrophilic partner for a variety of palladium-catalyzed cross-coupling reactions.

These reactions allow for the direct connection of the benzylic carbon to various organic fragments, significantly increasing molecular complexity. Some of the most common palladium-catalyzed reactions applicable to this substrate include:

Suzuki Coupling: Reaction with boronic acids (R-B(OH)₂) to form a new C-C bond. researchgate.net

Stille Coupling: Reaction with organostannanes (R-SnBu₃).

Sonogashira Coupling: Reaction with terminal alkynes to introduce an alkynyl group.

Heck Coupling: Reaction with alkenes, although less common for alkyl halides compared to aryl halides.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

The table below illustrates potential products from the palladium-catalyzed cross-coupling of this compound with various coupling partners.

Coupling ReactionCoupling Partner (R-M)Catalyst/Ligand (Example)Product Structure
SuzukiPhenylboronic acidPd(PPh₃)₄2-(4-Benzylphenyl)acetonitrile
SonogashiraPhenylacetylenePdCl₂(PPh₃)₂, CuI2-[4-(3-Phenylprop-1-yn-1-yl)phenyl]acetonitrile
Buchwald-HartwigAnilinePd₂(dba)₃, BINAP2-[4-(Anilinomethyl)phenyl]acetonitrile
CyanationKCNPd(PPh₃)₄2-(4-Cyanomethylphenyl)acetonitrile

These methodologies offer a direct and efficient route to a wide array of derivatives, starting from a common precursor. nih.gov

Phase Transfer Catalysis in Synthetic Routes

Phase Transfer Catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). ptfarm.pl This is achieved by using a phase transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, which transports one reactant across the interface into the other phase where the reaction can occur. ptfarm.plcrdeepjournal.org PTC offers significant advantages for industrial applications, including the use of inexpensive bases like sodium hydroxide, elimination of anhydrous organic solvents, and often leading to higher yields and purer products. phasetransfer.comptfarm.pl

For this compound, PTC can be applied to effect reactions at two distinct sites:

α-Alkylation of the Nitrile: The methylene (B1212753) protons adjacent to the nitrile group are acidic and can be deprotonated by a base like concentrated aqueous sodium hydroxide. The resulting carbanion can be alkylated. PTC is exceptionally well-suited for this type of reaction, as the catalyst (e.g., tetrabutylammonium (B224687) bromide - TBAB) transports the carbanion into the organic phase to react with an alkylating agent. google.comorgsyn.org This method is known for providing high selectivity for mono-alkylation. crdeepjournal.org

Nucleophilic Substitution of the Chloride: The chloromethyl group is a benzylic chloride, which is highly reactive towards nucleophilic substitution (SN2) reactions. phasetransfer.com PTC excels in facilitating these reactions. A nucleophile (e.g., hydroxide, cyanide, alkoxide) can be dissolved in the aqueous phase, and the phase transfer catalyst transports it into the organic phase to react with the substrate. This allows for the efficient synthesis of a variety of derivatives.

The following table summarizes potential transformations of this compound using Phase Transfer Catalysis.

Reaction TypeReagentCatalyst (Example)Product
Ether SynthesisSodium phenoxide (aq)TBAB2-[4-(Phenoxymethyl)phenyl]acetonitrile
Ester SynthesisSodium acetate (B1210297) (aq)Aliquat 336[4-(Cyanomethyl)phenyl]methyl acetate
Further CyanationSodium cyanide (aq)TEBAC2-[4-(Cyanomethyl)phenyl]acetonitrile
α-AlkylationEthyl bromideTBAB2-[4-(Chloromethyl)phenyl]butanenitrile

Catalyst Development and Optimization for Industrial Scale Synthesis

The transition from laboratory-scale synthesis to industrial production requires robust, efficient, and cost-effective catalytic systems. For processes involving this compound and its derivatives, catalyst development and optimization are critical.

Phase Transfer Catalysis is particularly well-suited for industrial applications due to its operational simplicity and favorable economics. ptfarm.pl The optimization of PTC processes involves screening catalysts (various quaternary ammonium salts like TBAB, TEBAB, or cetrimide), catalyst concentration, base concentration (e.g., 10-50% aq. NaOH), reaction temperature, and stirring rate. google.com For instance, in the synthesis of related phenylacetonitriles, catalyst loading can be as low as 0.001-0.002 mole equivalents, making the process highly efficient. google.com Performing consecutive PTC reactions in a single pot, where an initial reaction is followed by another without isolating the intermediate, can significantly reduce cycle times and waste. phasetransfer.com

For metal-mediated processes, catalyst development aims to increase turnover numbers (TON) and turnover frequencies (TOF), reduce catalyst loading (especially for expensive metals like palladium), and ensure minimal metal leaching into the final product, which is a critical concern in the pharmaceutical industry. The development of ligands that stabilize the metal catalyst and facilitate key steps in the catalytic cycle is an area of intensive research. nih.gov

Green Chemistry Principles in the Synthesis of 2 4 Chloromethyl Phenyl Acetonitrile and Its Analogues

Solvent-Free and Aqueous Medium Reaction Conditions

Traditional organic syntheses often rely on volatile and hazardous organic solvents, which contribute significantly to chemical waste and environmental pollution. Green chemistry seeks to replace these solvents with more benign alternatives, such as water, or to eliminate the need for a solvent altogether.

Solvent-Free Conditions: Conducting reactions without a solvent, known as solvent-free or neat conditions, represents an ideal green chemistry scenario. This approach eliminates solvent waste entirely and can lead to higher reaction rates due to the high concentration of reactants. For instance, the condensation of phenylacetonitrile (B145931) with ethyl phenylacetate (B1230308) to form α,γ-diphenylacetoacetonitrile has been successfully performed in the presence of sodium ethoxide without any solvent. orgsyn.org This demonstrates the feasibility of solvent-free methods for reactions involving the phenylacetonitrile scaffold, suggesting potential applicability to the synthesis of 2-[4-(chloromethyl)phenyl]acetonitrile analogues.

Reaction TypeReactantsConditionsAdvantagesDisadvantages
Aqueous Medium Cyanation Benzyl (B1604629) halide, Alkali metal cyanideAqueous solution with catalyst, reflux temperatureReduced use of hazardous organic solvents, easy product separation. google.comPotential for hydrolysis of starting material, may still require an organic co-solvent. orgsyn.org
Solvent-Free Condensation Phenylacetonitrile, Ethyl phenylacetateSodium ethoxide, heatEliminates solvent waste, high reactant concentration. orgsyn.orgLimited to thermally stable reactants, potential for viscosity issues.

Microwave-Assisted Synthesis Enhancements

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. nih.gov By directly heating the reaction mixture through dielectric heating, microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and improved reaction selectivity. organic-chemistry.orgnih.gov

The application of microwave energy can accelerate a wide range of organic reactions, including those used to synthesize heterocyclic compounds and other complex molecules. organic-chemistry.orgnih.gov For example, the synthesis of substituted 1,2,4-triazoles from hydrazines and formamide (B127407) proceeds smoothly under microwave irradiation in the absence of a catalyst, with reaction times as short as 10 minutes. organic-chemistry.org Similarly, the synthesis of γ- and δ-lactams via atom transfer radical cyclization is significantly enhanced by microwave activation, leading to good to excellent yields in 15 to 45 minutes. mdpi.com

These enhancements are attributed to the rapid and uniform heating of the reaction mixture, which can overcome activation energy barriers more efficiently than conventional heating. nih.gov This technology is particularly beneficial for reactions that are sluggish at lower temperatures or require prolonged heating, which can lead to product degradation. While specific studies on the microwave-assisted synthesis of this compound are not prevalent, the principles and observed benefits from the synthesis of related nitrogen-containing compounds strongly suggest its potential as a green enhancement for its production.

FeatureConventional HeatingMicrowave-Assisted Synthesis
Heating Mechanism Conduction and convection (indirect)Dielectric heating (direct)
Reaction Time Hours to daysSeconds to minutes nih.gov
Energy Efficiency LowerHigher
Yields Often lowerOften higher nih.gov
Side Reactions More prevalent due to prolonged heatingOften minimized organic-chemistry.org

Utilization of Eco-Friendly Reagents and Recyclable Catalysts

The choice of reagents and catalysts is a cornerstone of green chemistry. The ideal process uses non-toxic, renewable reagents and highly efficient, recyclable catalysts to minimize waste and environmental harm.

Eco-Friendly Reagents: One strategy involves replacing hazardous reagents with greener alternatives. For example, in the synthesis of a fluorinated analogue, 2,4,5-trifluoro-phenylacetonitrile, ionic liquids have been employed as a green solvent alternative. google.com Ionic liquids are salts with low melting points that are non-volatile, non-flammable, and can often be recycled and reused. google.com Their use avoids the environmental and safety issues associated with traditional volatile organic solvents. google.com The synthesis of 2,4,5-trifluoro-phenylacetonitrile from 2,4,5-trifluoro benzyl chloride and sodium cyanide in an ionic liquid like 1-n-butyl-3-methylimidazolium hexafluorophosphate (B91526) results in a high-purity product and allows for the recovery and reuse of the solvent. google.com

Recyclable Catalysts: Catalysts are fundamental to green chemistry as they allow for reactions to occur with higher efficiency and selectivity, often under milder conditions. The development of catalysts that can be easily separated from the reaction mixture and reused is a key area of research. Phase-transfer catalysts (PTCs), such as tetralkylammonium halides, are sometimes used in the synthesis of phenylacetonitriles to facilitate the reaction between an aqueous cyanide solution and an organic solution of the benzyl halide. google.comgoogle.com However, the recovery of these catalysts can be difficult. google.com More advanced catalytic systems, such as iridium nanoparticles stabilized by surfactant-type ligands, have been developed for hydrogenation reactions. mdpi.com These nanoparticle catalysts can be easily recovered through liquid/liquid extraction and reused multiple times without significant loss of activity, showcasing a sustainable approach to catalysis. mdpi.com While not directly applied to the primary synthesis of this compound, these principles of catalyst recycling are broadly applicable.

Green ApproachExampleApplication in Phenylacetonitrile SynthesisAdvantages
Eco-Friendly Solvents Ionic Liquids (e.g., [BMIM][PF6])Synthesis of 2,4,5-trifluoro-phenylacetonitrile. google.comNon-volatile, non-flammable, recyclable, improved safety and environmental profile. google.com
Recyclable Catalysts Iridium NanoparticlesHydrogenation of carbonyl compounds (principle is applicable). mdpi.comHigh efficiency, can be recovered and reused multiple times, reduces catalyst waste. mdpi.com

Atom Economy and Waste Minimization Strategies in Process Design

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.comnih.gov A reaction with high atom economy is one that generates minimal waste, as most of the atoms from the starting materials become part of the final product. primescholars.com

The formula for calculating atom economy is: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Reactions like additions and rearrangements are considered highly atom-economical as they, in theory, can have a 100% atom economy. nih.govchemrxiv.org In contrast, substitution and elimination reactions are inherently less atom-economical because they generate stoichiometric byproducts that are considered waste. nih.gov

The synthesis of this compound and its analogues typically proceeds via a nucleophilic substitution reaction, where a benzyl halide is treated with a cyanide salt (e.g., sodium cyanide or potassium cyanide).

Reaction: 4-(Chloromethyl)benzyl chloride + NaCN → this compound + NaCl

In this reaction, the sodium chloride (NaCl) formed is a stoichiometric byproduct. While the desired product incorporates the benzyl and cyanide portions of the reactants, the sodium and chloride ions from the starting materials end up as salt waste. This inherent feature of substitution reactions leads to a lower atom economy compared to an ideal addition reaction. nih.gov

Future Research Directions in 2 4 Chloromethyl Phenyl Acetonitrile Chemistry

Development of Novel Synthetic Methodologies with Enhanced Efficiency and Selectivity

Future advancements in the synthesis of 2-[4-(chloromethyl)phenyl]acetonitrile and its analogs will likely focus on methodologies that offer improved efficiency, selectivity, and sustainability.

Catalytic Cyanation Routes: A significant area for development is the move away from traditional cyanide salts, which are highly toxic. Research into transition-metal-catalyzed cyanation of the corresponding aryl chlorides is an emerging field that could provide safer and more efficient pathways. psu.eduorganic-chemistry.org For instance, palladium-catalyzed cyanation has shown promise for converting aryl chlorides to nitriles under relatively mild conditions. organic-chemistry.org Another avenue involves the direct cyanation of benzyl (B1604629) alcohols using isonitriles as a cyanide source, catalyzed by boron Lewis acids, which could offer an alternative, environmentally friendly route. nih.gov The use of less toxic cyanide sources like Zn(CN)₂ catalyzed by nickel complexes is also a promising direction. organic-chemistry.org

Flow Chemistry and Process Intensification: The application of continuous flow chemistry presents a significant opportunity for the safer and more scalable synthesis of phenylacetonitrile (B145931) derivatives. scispace.comnih.govuc.pt Flow reactors can offer precise control over reaction parameters such as temperature and mixing, which can lead to higher yields and purity while minimizing the handling of hazardous reagents. scispace.comnih.gov This approach is particularly advantageous for reactions involving toxic reagents or intermediates.

Direct C-H Functionalization: Advances in C-H activation could lead to more direct and atom-economical syntheses. nih.gov Future research may explore the direct regioselective chlorination or cyanation of toluene (B28343) derivatives to construct the this compound framework, bypassing multi-step sequences.

A comparative look at potential synthetic improvements is presented in the table below.

MethodologyCurrent LimitationsPotential Future Advantages
Traditional Cyanation Use of highly toxic cyanide salts, harsh reaction conditions.
Catalytic Cyanation Catalyst cost and sensitivity, substrate scope limitations.Milder conditions, use of less toxic cyanide sources, improved functional group tolerance. psu.eduorganic-chemistry.org
Flow Chemistry Initial setup costs, optimization of flow parameters.Enhanced safety, scalability, improved reaction control and efficiency. scispace.comnih.gov
C-H Functionalization Challenges in regioselectivity and catalyst development.Increased atom economy, shorter synthetic routes. nih.gov

Exploration of Undiscovered Reactivity Modes and Chemical Transformations

The dual reactivity of this compound offers a rich landscape for discovering novel chemical transformations.

Benzylic Chloride Functionalization: While the benzylic chloride readily undergoes Sₙ1 and Sₙ2 reactions with various nucleophiles, future research could explore less common transformations. stackexchange.comyoutube.comrsc.orgyoutube.com This includes investigating its participation in transition-metal-catalyzed cross-coupling reactions or its use in generating reactive intermediates like benzyl radicals for C-C bond formation. mit.edu

Active Methylene (B1212753) Group Chemistry: The active methylene unit is a key feature of phenylacetonitrile's reactivity. wikipedia.org Future work could focus on developing novel asymmetric alkylations or condensations to generate chiral centers. The use of this group in multicomponent reactions could also lead to the rapid assembly of complex molecular architectures.

Intramolecular Cyclizations: The proximity of the chloromethyl and cyanomethyl groups could be exploited to synthesize novel cyclic compounds through intramolecular reactions. By choosing appropriate reaction conditions and catalysts, it may be possible to induce cyclization to form substituted indanes or other ring systems.

Novel Heterocycle Synthesis: The nitrile group is a versatile precursor for various nitrogen-containing heterocyles. oup.com Research into novel cyclization reactions of this compound with bifunctional reagents could lead to the synthesis of new classes of heterocyclic compounds with potential biological or material applications.

Design and Synthesis of Derivatives for Specific Advanced Material Applications

The structure of this compound makes it an excellent candidate for incorporation into advanced materials.

Functionalized Polymers: The chloromethyl group serves as a reactive handle for grafting this molecule onto polymer backbones or for initiating polymerization. researchgate.net This could be used to synthesize functionalized polymers with tailored properties. For instance, chloromethylated aromatic polymers can act as macro-initiators for atom transfer radical polymerization (ATRP), allowing for the growth of well-defined polymer brushes from a surface. researchgate.net Research in this area could lead to new materials for coatings, membranes, or electronic devices. researchgate.netmdpi.comresearchgate.net

Organic Electronics: Phenylacetonitrile derivatives have been explored for their use in organic electronics. The introduction of the this compound unit into conjugated polymer systems could modulate their electronic properties, leading to new organic semiconductors. Future research could focus on synthesizing oligomers and polymers containing this moiety and evaluating their performance in devices like organic thin-film transistors.

Photosensitive Materials: The phenylacetonitrile scaffold can be incorporated into molecules designed for photosensitive applications. nih.gov By attaching photo-responsive groups to the aromatic ring or by using the chloromethyl group to link to a photosensitive backbone, new materials for photolithography or data storage could be developed.

Material ApplicationRole of this compoundPotential Future Research
Functionalized Polymers Monomer or initiator via the chloromethyl group. researchgate.netSynthesis of block copolymers, surface modification of materials. researchgate.net
Organic Electronics Building block for conjugated systems. Development of n-type organic semiconductors, charge-transporting materials.
Photosensitive Materials Component of photo-responsive molecules. nih.govDesign of novel photoresists, materials for optical data storage.

Integrated Computational and Experimental Approaches for Rational Reaction Design

The integration of computational chemistry with experimental work offers a powerful strategy for accelerating research in the chemistry of this compound.

Mechanistic Studies: Density Functional Theory (DFT) calculations can be employed to elucidate the mechanisms of known and novel reactions involving this compound. researchgate.net For example, computational studies can model the transition states of nucleophilic substitution reactions at the benzylic chloride, providing insights into reactivity and selectivity. researchgate.net This understanding can guide the optimization of reaction conditions.

Predicting Reactivity: Computational methods can be used to predict the reactivity of different sites in the molecule towards various reagents. This can help in designing experiments to explore new chemical transformations. For instance, calculations could predict the relative ease of reaction at the chloromethyl group versus the active methylene group under different catalytic conditions.

Design of Functional Molecules: Computational screening can be used to design derivatives of this compound with specific desired properties for material applications. For example, the electronic properties of potential derivatives for organic semiconductors can be calculated before embarking on their synthesis, allowing for a more targeted and efficient research effort.

By combining theoretical predictions with experimental validation, a deeper understanding of the chemistry of this compound can be achieved, paving the way for its application in a wide range of scientific and technological fields.

Q & A

Q. How is this compound utilized as a building block in bioactive molecule synthesis?

  • Methodological Answer : It serves as a precursor for spirocyclic amines (e.g., diazaspirodecanes) via reductive amination. For example, coupling with tetrahydrofuran derivatives under Mitsunobu conditions (DIAD, PPh3_3) yields antitumor candidates with IC50_{50} values <1 µM .

Q. What strategies optimize its solubility for in vitro assays?

  • Methodological Answer : Co-solvent systems (e.g., PEG-400/water) or β-cyclodextrin inclusion complexes enhance aqueous solubility (from <0.1 mg/mL to >5 mg/mL). Dynamic light scattering (DLS) confirms nanoparticle formation (size ~150 nm) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.